Sodium lauroampho PG-acetate phosphate
Sodium lauroampho PG-acetate phosphate
Brand Name:
Vulcanchem
CAS No.:
193888-44-7
VCID:
VC0065893
InChI:
InChI=1S/C21H43N2O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-20(26)22-12-13-23(14-15-24,17-21(27)28)16-19(25)18-32-33(29,30)31;/h19,24-25H,2-18H2,1H3,(H3-,22,26,27,28,29,30,31);/q;+1/p-1
SMILES:
CCCCCCCCCCCC(=O)NCC[N+](CCO)(CC(COP(=O)(O)[O-])O)CC(=O)[O-].[Na+]
Molecular Formula:
C21H42N2NaO9P
Molecular Weight:
520.536
Sodium lauroampho PG-acetate phosphate
CAS No.: 193888-44-7
Cat. No.: VC0065893
Molecular Formula: C21H42N2NaO9P
Molecular Weight: 520.536
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193888-44-7 |
|---|---|
| Molecular Formula | C21H42N2NaO9P |
| Molecular Weight | 520.536 |
| IUPAC Name | sodium;2-[2-(dodecanoylamino)ethyl-(2-hydroxyethyl)-[2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropyl]azaniumyl]acetate |
| Standard InChI | InChI=1S/C21H43N2O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-20(26)22-12-13-23(14-15-24,17-21(27)28)16-19(25)18-32-33(29,30)31;/h19,24-25H,2-18H2,1H3,(H3-,22,26,27,28,29,30,31);/q;+1/p-1 |
| Standard InChI Key | BVAQZSBSTBYZPX-UHFFFAOYSA-M |
| SMILES | CCCCCCCCCCCC(=O)NCC[N+](CCO)(CC(COP(=O)(O)[O-])O)CC(=O)[O-].[Na+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator